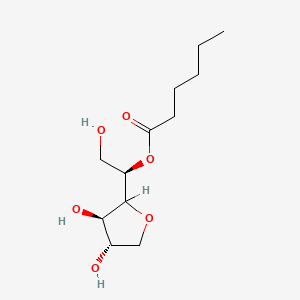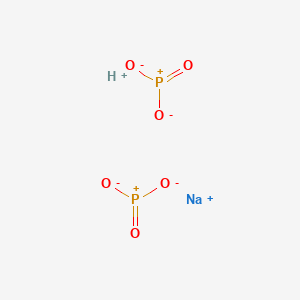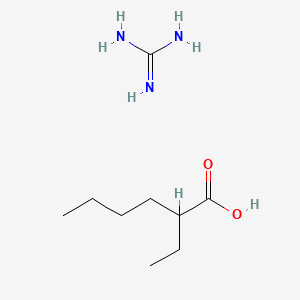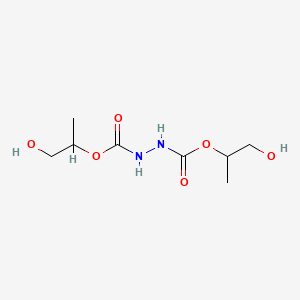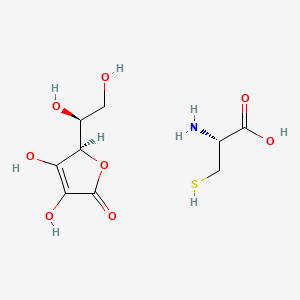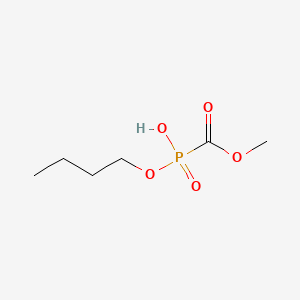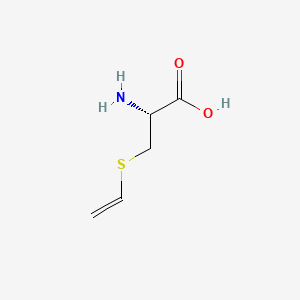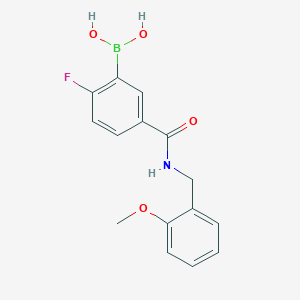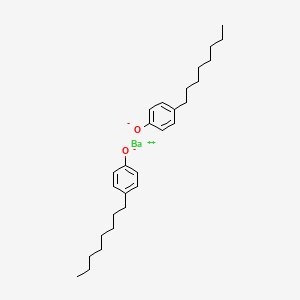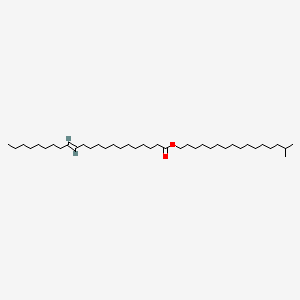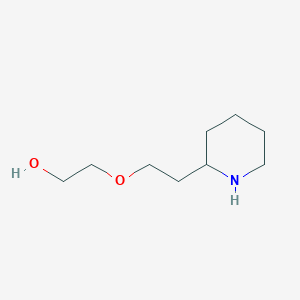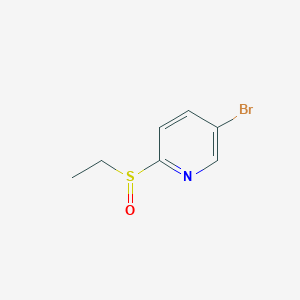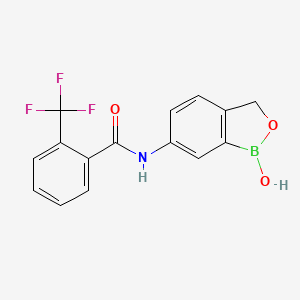
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
AN3520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert AN3520 into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AN3520 has been extensively studied for its potential in treating human African trypanosomiasis. It has shown potent activity against Trypanosoma brucei, the parasite responsible for the disease. The compound has demonstrated efficacy in both acute and chronic stages of the disease in mouse models. Additionally, AN3520 has been investigated for its potential use in other infectious diseases and as a tool in chemical biology research .
Mécanisme D'action
The mechanism of action of AN3520 involves the inhibition of specific enzymes in the Trypanosoma brucei parasite. The compound disrupts the parasite’s ability to generate ATP, leading to cell death. Studies have shown that AN3520 causes significant changes in the shape and size of the parasite, ultimately leading to its death. The molecular targets and pathways involved in this process are still under investigation, but the boron atom in the oxaborole ring is essential for its trypanocidal activity .
Comparaison Avec Des Composés Similaires
AN3520 is compared with other oxaborole compounds such as SCYX-6759 and SCYX-7158. These compounds share similar structures but differ in their pharmacokinetic properties and efficacy. For example, SCYX-6759 has shown superior pharmacokinetics and better efficacy against stage 2 human African trypanosomiasis in mouse models compared to AN3520. The unique properties of AN3520, such as its ability to cross the blood-brain barrier and its low toxicity, make it a valuable compound for further development .
Conclusion
AN3520 is a promising compound with significant potential in the treatment of human African trypanosomiasis and other infectious diseases. Its unique chemical structure and biological activity make it a valuable tool for scientific research and drug development.
Propriétés
Numéro CAS |
1222508-86-2 |
|---|---|
Formule moléculaire |
C15H11BF3NO3 |
Poids moléculaire |
321.06 g/mol |
Nom IUPAC |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11BF3NO3/c17-15(18,19)12-4-2-1-3-11(12)14(21)20-10-6-5-9-8-23-16(22)13(9)7-10/h1-7,22H,8H2,(H,20,21) |
Clé InChI |
YFIUIQDIYVFGFI-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



